![molecular formula C21H17N3O3S B2411524 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-64-3](/img/structure/B2411524.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

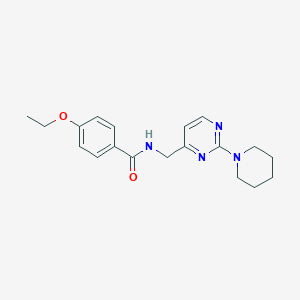

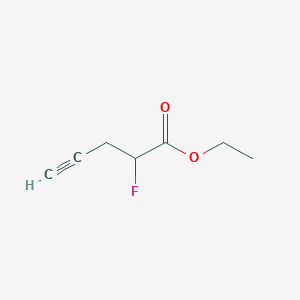

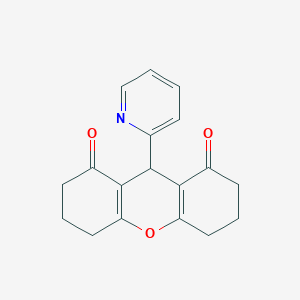

The compound contains several functional groups including a benzodioxin ring, an imidazole ring, and a thiazole ring. These groups are common in many biologically active compounds and can contribute to a variety of chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzodioxin ring is a type of oxygen-containing heterocycle, while the imidazole and thiazole rings are types of nitrogen- and sulfur-containing heterocycles, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles. These could potentially undergo reactions with electrophiles. The amide linkage might also be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

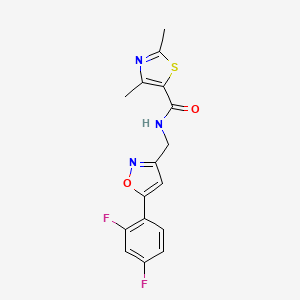

- Researchers have investigated the antibacterial effects of this compound. It exhibited significant inhibition of bacterial biofilm growth, particularly against Bacillus subtilis (60.04% inhibition) and Escherichia coli (60.04%) . Its potential as an antibacterial agent warrants further exploration.

- The molecule demonstrated promising biofilm inhibition activity. Biofilms play a crucial role in bacterial persistence and resistance, making this finding relevant for combating infections .

- Studies have evaluated the inhibitory effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide on cholinesterases and lipoxygenase enzymes. While the inhibition was moderate to weak, it highlights potential therapeutic applications .

- The compound’s unique structure may inspire drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals .

Antibacterial Properties

Biofilm Inhibition

Enzyme Inhibition

Drug Development

Direcciones Futuras

Mecanismo De Acción

Target of Action

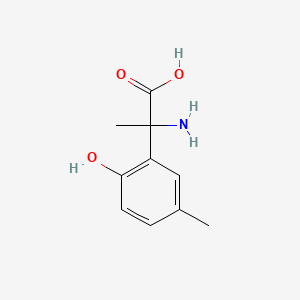

Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

This leads to increased communication between nerve cells, which may temporarily improve or stabilize the symptoms of Alzheimer’s disease . Lipoxygenase inhibitors, on the other hand, block the action of lipoxygenase enzyme, thereby reducing the production of leukotrienes, inflammatory mediators that cause bronchoconstriction .

Biochemical Pathways

By inhibiting cholinesterases and lipoxygenase enzymes, it can impact the cholinergic signaling pathway and leukotriene synthesis pathway respectively .

Result of Action

The compound has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to increased acetylcholine levels, improving communication between nerve cells, and reduced leukotriene levels, decreasing inflammation .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-15-7-8-17-18(11-15)27-10-9-26-17)28-21-23-16(12-24(13)21)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUCHAKTXGLSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

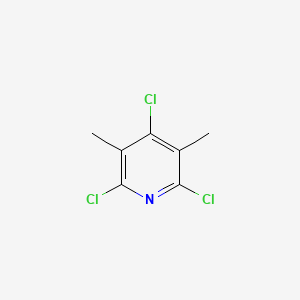

Molecular Formula |

C21H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)